molecular formula C23H20N4O3 B4593426 N-(2-hydroxyethyl)-4-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}benzamide

N-(2-hydroxyethyl)-4-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}benzamide

Cat. No.: B4593426
M. Wt: 400.4 g/mol
InChI Key: UIXSYUZDGAUXPB-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-4-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}benzamide is a complex organic compound that features a phthalazine core, a hydroxyphenyl group, and a hydroxyethyl group

Scientific Research Applications

N-(2-hydroxyethyl)-4-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-4-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the phthalazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction where a hydroxyphenylamine is reacted with the phthalazine derivative.

    Attachment of the hydroxyethyl group: This can be done through an alkylation reaction using an appropriate hydroxyethylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-4-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-4-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}benzamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the phthalazine core can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-hydroxyethyl)-4-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}benzamide
  • **N-(2-hydroxyethyl)-4-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}benzamide
  • **N-(2-hydroxyethyl)-4-{4-[(4-nitrophenyl)amino]phthalazin-1-yl}benzamide

Uniqueness

N-(2-hydroxyethyl)-4-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}benzamide is unique due to the presence of both hydroxyethyl and hydroxyphenyl groups, which can enhance its solubility and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[4-(4-hydroxyanilino)phthalazin-1-yl]-N-(2-hydroxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c28-14-13-24-23(30)16-7-5-15(6-8-16)21-19-3-1-2-4-20(19)22(27-26-21)25-17-9-11-18(29)12-10-17/h1-12,28-29H,13-14H2,(H,24,30)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXSYUZDGAUXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)O)C4=CC=C(C=C4)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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